![molecular formula C21H24N6O3S B2595175 7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 872627-87-7](/img/structure/B2595175.png)
7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
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Overview
Description
The compound “7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione” is a chemical compound with the molecular formula C22H26N6O3S . It is related to other compounds such as 8-(1-AZEPANYL)-7-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE and 1-{7-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}-4-PIPERIDINECARBOXAMIDE .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzoxazole ring linked to a purine ring via a sulfanyl group . The purine ring also has a pyrrolidinyl group attached to it .Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, which include the compound , have been found to exhibit significant antimicrobial activity. They have been tested against various bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Candida albicans, and Aspergillus niger . The presence of electron-withdrawing groups in these compounds has been found to improve their antimicrobial activity .
Anticancer Activity
Benzoxazole derivatives have also shown promising results in the field of cancer research. They have been found to suppress the proliferation and migration of colorectal cancer cells . In vitro studies have shown that these compounds can reduce the neurotoxicity of Aβ 25-35-induced PC12 cells, which is a potential approach for the treatment of Alzheimer’s disease .
Neuroprotective Effects
The compound has shown neuroprotective effects on β-Amyloid-induced PC12 cells, which could be a potential approach for the treatment of Alzheimer’s disease . Compound 5c, a derivative of the compound, was found to be non-neurotoxic and significantly increased the viability of Aβ 25-35-induced PC12 cells .
Inhibition of Aberrant Transcription Activation
The compound has been found to inhibit aberrant transcription activation of Wnt signaling, which is a key pathway involved in cell growth and differentiation .
5. Reduction of Hyperphosphorylation of Tau Protein The compound has been found to reduce the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer’s disease .
Inhibition of Inflammatory Pathways
The compound has been found to decrease the expression of nuclear factor-κB (NF-κB) in Aβ 25-35-induced PC12 cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Mechanism of Action
Target of action
Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . Therefore, “7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” might have similar targets.
properties
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-13(12-31-21-22-14-7-3-4-8-15(14)30-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-9-5-6-10-26/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPRDPXVYYANAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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